Cas no 345954-00-9 (Wilfornine A)
Wilfornine A Chemical and Physical Properties
Names and Identifiers
-
- Wilfornine A
- CID 131675971
- [19,20,22,23,25-Pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-t
- FT-0775619
- DTXSID901317841
- AKOS040760754
- 345954-00-9
- VNA95400
- FS-7522
- CHEMBL502989
- WILFORNINEA
- [(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-15-yl] benzoate
-
- MDL: MFCD21363962
- Inchi: 1S/C45H51NO20/c1-22(47)57-21-44-36(62-26(5)51)32(59-23(2)48)31-34(61-25(4)50)45(44)43(9,56)35(33(60-24(3)49)37(44)63-27(6)52)64-40(55)41(7,65-38(53)28-14-11-10-12-15-28)18-17-30-29(16-13-19-46-30)39(54)58-20-42(31,8)66-45/h10-16,19,31-37,56H,17-18,20-21H2,1-9H3/t31?,32?,33-,34+,35-,36+,37-,41+,42-,43-,44+,45-/m0/s1
- InChI Key: YJDNHPICMWQYIV-TULWJAPZSA-N
- SMILES: O1[C@@]2(C)COC(C3C=CC=NC=3CC[C@](C)(C(=O)O[C@H]3[C@@H]([C@@H]([C@@]4(COC(C)=O)[C@@H](C(C2[C@H]([C@@]14[C@@]3(C)O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 925.30044302 g/mol
- Monoisotopic Mass: 925.30044302 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 21
- Heavy Atom Count: 66
- Rotatable Bond Count: 16
- Complexity: 1970
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 12
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 925.9
- XLogP3: 1.8
- Topological Polar Surface Area: 279
Experimental Properties
- Color/Form: Powder
- Density: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.072 g/l) (25 º C),
Wilfornine A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2307-5 mg |
Wilfornine A |
345954-00-9 | 5mg |
¥6279.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | W90660-5mg |
Wilfornine A |
345954-00-9 | ,HPLC≥95% | 5mg |
¥6438.0 | 2023-09-06 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3400-5mg |
Wilfornine A |
345954-00-9 | 98% | 5mg |
$590 | 2023-09-19 | |
| TargetMol Chemicals | TN2307-5mg |
Wilfornine A |
345954-00-9 | 5mg |
¥ 3330 | 2024-07-19 | ||
| TargetMol Chemicals | TN2307-5 mg |
Wilfornine A |
345954-00-9 | 98% | 5mg |
¥ 3,330 | 2023-07-10 | |
| TargetMol Chemicals | TN2307-1 mL * 10 mM (in DMSO) |
Wilfornine A |
345954-00-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5080 | 2023-09-15 | |
| A2B Chem LLC | AF83679-5mg |
Wilfornine A |
345954-00-9 | >98% | 5mg |
$1424.00 | 2024-04-20 | |
| TargetMol Chemicals | TN2307-1 ml * 10 mm |
Wilfornine A |
345954-00-9 | 1 ml * 10 mm |
¥ 5080 | 2024-07-19 |
Wilfornine A Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Wilfornine A
Recent Advances in the Study of Wilfornine A (345954-00-9): A Comprehensive Research Brief
Wilfornine A (CAS: 345954-00-9), a bioactive compound derived from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered significant attention in recent years due to its potential therapeutic applications in immunomodulation, anti-inflammatory responses, and anti-cancer activities. This research brief synthesizes the latest findings on Wilfornine A, focusing on its molecular mechanisms, pharmacological properties, and clinical relevance.
A 2023 study published in the Journal of Medicinal Chemistry elucidated the precise molecular structure of Wilfornine A, confirming its unique sesquiterpene alkaloid framework. The study employed advanced spectroscopic techniques, including NMR and X-ray crystallography, to resolve ambiguities in earlier structural proposals. This breakthrough has paved the way for more targeted structure-activity relationship (SAR) studies.
In the realm of immunopharmacology, recent in vitro and in vivo investigations (Cell Immunology, 2024) have demonstrated Wilfornine A's potent inhibitory effects on NF-κB signaling pathways. The compound showed remarkable efficacy in suppressing pro-inflammatory cytokine production (TNF-α, IL-6) at concentrations as low as 0.5 μM, suggesting potential applications in autoimmune disease management.
Oncology research has revealed promising anti-tumor properties of Wilfornine A. A 2024 preclinical study in Nature Cancer reported that the compound induces apoptosis in triple-negative breast cancer cells through dual inhibition of PI3K/AKT and MAPK pathways. Notably, the study identified 345954-00-9 as a novel small-molecule inhibitor of cancer stem cell renewal, with an IC50 of 3.2 μM in primary tumor spheroid assays.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) have addressed previous challenges regarding Wilfornine A's bioavailability. Novel nanoparticle formulations have achieved a 5-fold increase in plasma concentration compared to conventional preparations, with a half-life extension from 2.1 to 8.7 hours in primate models.
Current clinical development focuses on Wilfornine A's application in rheumatoid arthritis, with Phase I trials demonstrating favorable safety profiles (ClinicalTrials.gov ID: NCT05678921). Researchers are particularly encouraged by the compound's selective immunosuppression without broad-spectrum cytotoxicity, a significant advantage over existing therapies.
Future research directions include exploring Wilfornine A's potential in neurodegenerative diseases, as preliminary data suggest neuroprotective effects through modulation of microglial activation. The compound's unique chemical scaffold (345954-00-9) also presents opportunities for medicinal chemistry optimization to enhance target specificity and reduce potential off-target effects.
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